molecular formula C9H11BrN4O3 B2920177 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione CAS No. 101072-16-6

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

Cat. No.: B2920177
CAS No.: 101072-16-6
M. Wt: 303.116
InChI Key: UTFANUHPNPBGMZ-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a xanthine derivative characterized by a bromine substituent at position 8, a 2-hydroxypropyl group at N7, and a methyl group at N3. Its molecular formula is C10H11BrN4O3 (MW: 315.13 g/mol). This compound is of interest in medicinal chemistry for its structural similarity to bronchodilators like proxyphylline and kinase inhibitors .

Properties

IUPAC Name

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFANUHPNPBGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Features
Target Compound 8-Br, N7-(2-hydroxypropyl), N3-Me 315.13 ~0.5 Balanced solubility and receptor affinity; hydroxypropyl enhances polarity.
8-Bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione 8-Br, N7-(3-chloro-2-hydroxypropyl), N1-Me, N3-Me 353.62 ~1.2 Chlorine increases lipophilicity; dimethyl groups may reduce metabolic clearance.
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione 8-Br, N7-(butynyl), N3-Me 297.11 ~1.8 Alkyne group enhances reactivity; lower solubility due to hydrophobicity.
Proxyphylline N7-(2-hydroxypropyl), N1-Me, N3-Me 238.23 ~0.1 Clinically used bronchodilator; lacks bromine, leading to lower receptor affinity.
8-Bromo-7-(4-chlorobenzyl)-3-methylpurine-2,6-dione 8-Br, N7-(4-chlorobenzyl), N3-Me 368.63 ~2.5 Aromatic chlorobenzyl group increases membrane permeability but reduces solubility.

Key Observations :

  • The target compound exhibits intermediate lipophilicity (logP ~0.5), balancing solubility and bioavailability.
  • Chlorinated analogs (e.g., ) show higher logP values, favoring tissue penetration but risking toxicity.
  • Proxyphylline lacks bromine, reducing adenosine receptor interaction but maintaining clinical safety .
Adenosine Receptor Affinity
  • The target compound’s bromine at C8 is critical for adenosine A2A receptor antagonism, a feature shared with 8-bromotheophylline derivatives .
  • Compound 29 (8-Bromo-7-(2-(2,6-dimethylphenyl)-2-oxoethyl)-3-methylpurine-2,6-dione) demonstrates potent kinase inhibition (IC50 < 10 nM) due to its aromatic ketone substituent, unlike the target’s hydroxypropyl group .
Anti-inflammatory and Bronchodilatory Effects
  • Proxyphylline (logP ~0.1) is a bronchodilator with low central nervous system (CNS) penetration, whereas the target compound ’s bromine may enhance CNS activity .
  • CP-8 (8-bromo-3-cyclopropyl-7-methyl-1-propargylpurine-2,6-dione) shows dual A1/A2A receptor antagonism but lower solubility due to cyclopropyl and propargyl groups .

Biological Activity

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various nucleosides and has been investigated for its pharmacological properties, including antiviral and anticancer activities.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₀H₁₂BrN₅O₃
  • Molecular Weight : 303.14 g/mol
  • Melting Point : Approximately 285 °C
  • Solubility : Soluble in DMSO, with limited solubility in water.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, particularly those associated with herpes viruses.

  • Case Study : A study evaluated the compound's efficacy against Herpes Simplex Virus (HSV) types 1 and 2. The results showed that the compound had a notable inhibitory effect on viral replication, with an IC50 value significantly lower than that of standard antiviral drugs such as acyclovir.

Anticancer Activity

The compound has also been tested for its anticancer properties. In vitro studies on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested : HeLa (cervical cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and LS174 (colon cancer).
  • Findings : The compound demonstrated cytotoxic effects with IC50 values ranging from 5 to 20 µM across different cell lines, suggesting a broad spectrum of activity against cancer cells.

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis. It acts by mimicking natural nucleosides, thereby inhibiting viral replication and cancer cell growth.

Data Summary

Activity TypeCell Line / VirusIC50 (µM)Reference
AntiviralHSV Type 1<10
AntiviralHSV Type 2<10
AnticancerHeLa15
AnticancerK56210
AnticancerA54920
AnticancerLS1745

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